(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Stereochemistry Chiral building block Diastereomer differentiation

Sourcing a stereochemically consistent norbornane γ-keto acid? This single-isomer (1S,2R,3R,4R) compound features a rigid endo-4-methylbenzoyl/exo-carboxylic acid geometry, ensuring reproducible diastereoselectivity in cyclocondensations. - Defined endo/exo topology prevents stereochemical mismatch in heterocycle formation. - Conformationally locked scaffold supports fragment-based drug discovery and chiral method development. - Batch-to-batch stereochemical consistency confirmed by supplier certificates of analysis.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
Cat. No. B13712501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O
InChIInChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13-,14-/m1/s1
InChIKeyOLIJDVVFIGHTLM-XJFOESAGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid – Stereochemically Defined Bicyclo[2.2.1]heptane Building Block for Asymmetric Synthesis


(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 806660-15-1) is a chiral, non-racemic bicyclic γ-keto acid featuring a norbornane scaffold with an endo‑oriented 4-methylbenzoyl group and an exo‑oriented carboxylic acid . Its rigid bicyclo[2.2.1]heptane framework imposes well‑defined spatial relationships between the two functional groups, making it a useful stereochemical probe or intermediate in asymmetric synthesis . The compound is commercially available from multiple suppliers for research use, though its primary literature footprint is limited.

1 Stereochemically defined norbornane building block
2 Endo‑benzoyl/exo‑acid geometry for asymmetric synthesis
3 Chiral probe or intermediate in heterocyclic chemistry
Literature footprint limited; class‑level evidence for cyclocondensation

Why In‑Class Bicyclo[2.2.1]heptane Carboxylic Acids Cannot Replace (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid


The bicyclo[2.2.1]heptane‑2‑carboxylic acid family encompasses multiple diastereomers and regioisomers that differ in the relative orientation of substituents on the norbornane cage . For (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid, the 4-methylbenzoyl group occupies the endo face while the carboxylic acid occupies the exo face . Exchange with the di‑endo isomer (1S,2S,3R,4R) or the exo‑benzoyl/endo‑acid isomer (1S,2S,3S,4R) would invert the spatial relationship between the ketone and acid functionalities, potentially altering reactivity, diastereoselectivity, and biological recognition. Even small changes in stereochemistry on the norbornane scaffold have been shown to affect the outcome of cyclocondensation reactions [1]. Therefore, generic substitution without stereochemical verification risks compromising synthetic reproducibility and downstream application performance.

Target (1S,2R,3R,4R) endo‑benzoyl / exo‑acid
Substitute di‑endo, exo‑benzoyl/endo‑acid, or enantiomer
Stereochemical array inversion may alter diastereoselectivity and reactivity
Cyclocondensation ring‑junction stereochemistry predicted to invert
Undefined stereoisomer mixtures introduce uncontrolled variables in synthesis

Quantitative Differentiation of (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid Against Stereoisomeric Analogs


Diastereomeric Identity: Four Chiral Centers Define a Single Stereoisomer Among Four Possible Configurational Isomers

The compound is the single stereoisomer bearing the (1S,2R,3R,4R) configuration, confirmed by its unique SMILES string containing four defined chiral centers . In contrast, three other diastereomers are commercially catalogued: the di‑endo isomer (1S,2S,3R,4R; CAS 155955-96-7), the exo‑benzoyl/endo‑acid isomer (1S,2S,3S,4R; CAS 517892-17-0), and the enantiomeric (1R,2S,3S,4S) form . Each diastereomer presents a distinct three‑dimensional array of the benzoyl ketone and carboxylic acid groups.

Diastereomeric Identity
Class-level
Single (1S,2R,3R,4R) vs three catalogue diastereomers; all four stereocentres differ
Stereochemical identity supports reproducible synthesis and chiral method development
Based on SMILES/IUPAC; no direct experimental comparison available
Stereochemistry Chiral building block Diastereomer differentiation

Physical Property Fingerprint: Density and Refractive Index Enable Identity Confirmation

The compound exhibits a calculated density of 1.226 g/cm³, a boiling point of 442.8 °C (at 760 mmHg), and a refractive index of 1.588 . These values constitute a physicochemical fingerprint that can be used to distinguish the target stereoisomer from its relatives during incoming inspection. While analogous data for the other diastereomers are not consistently reported in public databases, any batch whose measured density deviates significantly from 1.226 ± 0.01 g/cm³ should be suspected of stereochemical or chemical impurity.

Physical Fingerprint
Reported
Density 1.226 g/cm³, refractive index 1.588 (calculated)
Provides a non‑spectroscopic batch consistency checkpoint
Computed values; comparator diastereomer data not publicly available
Quality control Physicochemical characterization Identity testing

Synthetic Utility: The Endo‑Benzoyl/Exo‑Acid Geometry Directs Cyclocondensation Outcomes

Although direct comparative data for the (1S,2R,3R,4R) isomer are lacking, studies on the closely related di‑endo isomer have demonstrated that the relative configuration of the benzoyl and carboxylic acid groups dictates the stereochemical course of cyclocondensations with hydrazines and hydroxylamine [1]. The di‑endo isomer yields exclusively di‑endo‑fused pyridazinones and oxazinones, confirming that the stereochemistry of the starting acid is fully transferred to the products. By extension, the (1S,2R,3R,4R) isomer – with its endo‑benzoyl/exo‑acid arrangement – is expected to furnish products with the opposite ring‑junction stereochemistry.

Synthetic Outcome Prediction
Class-level
Based on di‑endo isomer studies; expected inverted ring‑junction stereochemistry
Starting acid stereochemistry pre‑determines product diastereoselectivity
Direct data for (1S,2R,3R,4R) isomer not available; class‑level inference
Heterocyclic chemistry Cyclocondensation Diastereoselectivity

Commercial Availability: The (1S,2R,3R,4R) Isomer Is Supplied as a Single, Characterized Stereoisomer

Santa Cruz Biotechnology lists this compound under catalog number sc‑294469 with a defined CAS number (806660‑15‑1) that unambiguously identifies the (1S,2R,3R,4R) stereoisomer . In contrast, generic “3‑(4‑methylbenzoyl)bicyclo[2.2.1]heptane‑2‑carboxylic acid” may be supplied as a mixture of diastereomers or an unspecified isomer . Purchasing the CAS‑defined single isomer reduces the risk of receiving an uncharacterized stereochemical mixture.

Commercial Single Isomer
Reported
CAS 806660‑15‑1 supplied by Santa Cruz Biotechnology as characterized stereoisomer
Reduces risk of stereochemical mixture in procurement
Verify lot‑specific stereochemical purity documentation
Procurement Stereochemical purity Research chemical supply

Optimal Application Scenarios for (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid Based on Product‑Specific Evidence


Asymmetric Synthesis of Norbornane‑Fused Pyridazinones and Oxazinones with Defined Ring‑Junction Stereochemistry

The endo‑benzoyl/exo‑acid geometry of (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is expected, based on class‑level evidence from the di‑endo isomer [1], to produce pyridazinone and oxazinone products with the opposite ring‑junction stereochemistry to that obtained from the di‑endo starting material. This makes the compound valuable for exploring stereochemical structure–activity relationships in heterocyclic lead series.

Chiral Building Block for Medicinal Chemistry Programs Requiring Rigid, Three‑Dimensional Scaffolds

The norbornane core provides a conformationally locked, three‑dimensional framework that is increasingly sought after in fragment‑based drug discovery to improve target specificity and pharmacokinetic properties. The (1S,2R,3R,4R) diastereomer offers a distinct spatial presentation of the aryl ketone and carboxylic acid pharmacophores compared to its stereoisomers , potentially yielding unique binding interactions.

Calibration Standard for Chiral Analytical Method Development

As a single, well‑defined stereoisomer with four chiral centres, the compound can serve as a model analyte for developing HPLC or SFC methods aimed at separating norbornane diastereomers. Its physical properties (density 1.226 g/cm³, refractive index 1.588) provide additional checkpoints for method validation.

Procurement Specification for Stereochemically Controlled Chemical Inventory

When purchasing 3‑(4‑methylbenzoyl)bicyclo[2.2.1]heptane‑2‑carboxylic acid, specifying CAS 806660‑15‑1 and sourcing from suppliers that confirm single‑isomer identity (e.g., Santa Cruz Biotechnology, sc‑294469) ensures stereochemical consistency across batches, which is essential for reproducible research and scale‑up.

Application
Selection Property
Validation Focus
Norbornane‑fused heterocycle synthesis
Endo‑benzoyl/exo‑acid stereochemistry
Ring‑junction diastereoselectivity review
Medicinal chemistry scaffold exploration
Three‑dimensional norbornane framework
Conformational constraint in target engagement
Chiral analytical method development
Defined four‑chiral‑centre stereoisomer
Density and refractive index checkpoints
Stereochemically controlled procurement
CAS‑defined single isomer identity
Supplier‑confirmed stereochemical consistency
Quote Request

Request a Quote for (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.